7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
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Overview
Description
7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound with a molecular formula of C₆H₈BrN₃ and a molecular weight of 202.05 g/mol . This compound is characterized by a pyrazolo[1,5-a]imidazole core structure, which is a fused bicyclic system containing both pyrazole and imidazole rings. The presence of a bromine atom at the 7th position and a methyl group at the 1st position further defines its chemical structure .
Mechanism of Action
Target of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, which leads to cell cycle arrest and apoptosis . This suggests that 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole might interact with its targets in a similar manner, leading to changes in cell proliferation.
Biochemical Pathways
If we consider its potential role as a cdk2 inhibitor, it could affect thecell cycle regulation pathway . Inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that this compound might have similar cytotoxic effects, potentially leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-bromo-1-methylpyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
- 7-iodo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
- 1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
Uniqueness
7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets .
Properties
IUPAC Name |
7-bromo-1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-2-3-10-6(9)5(7)4-8-10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZMFGZVTIQWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C1=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118767-86-5 |
Source
|
Record name | 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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